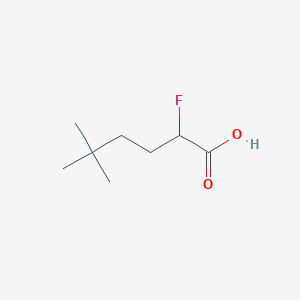
2-Fluoro-5,5-dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H15FO2 It is a derivative of hexanoic acid, where a fluorine atom is substituted at the second carbon and two methyl groups are attached to the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 5,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5,5-dimethylhexanoic acid in an appropriate solvent, such as dichloromethane, at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of 5,5-dimethylhexanoic acid using a metal fluoride catalyst. This method allows for the efficient production of the compound on a larger scale, with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of this compound derivatives, such as ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2-Fluoro-5,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s reactivity and stability, allowing it to interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Fluoro-5,5-dimethylhexanoic acid can be compared with other similar compounds, such as:
5,5-Dimethylhexanoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorohexanoic acid: Similar fluorination but without the additional methyl groups, leading to variations in steric effects and reactivity.
2-Chloro-5,5-dimethylhexanoic acid: Substitution of fluorine with chlorine, affecting the compound’s chemical behavior and applications.
Activité Biologique
2-Fluoro-5,5-dimethylhexanoic acid is a fluorinated fatty acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other fluorinated analogs, which have been shown to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in drug design and development.
- Chemical Formula : C8H15F O2
- Molecular Weight : 162.20 g/mol
- CAS Number : 763114-26-7
The biological activity of this compound can be attributed to the presence of the fluorine atom, which often enhances the lipophilicity and metabolic stability of the compound. Fluorinated compounds are known to interact with various biological targets, including enzymes and receptors, potentially leading to altered pharmacokinetic profiles and enhanced therapeutic effects.
Anticancer Activity
Research indicates that fluorinated fatty acids can inhibit the proliferation of cancer cells. In a study examining various fluorinated derivatives, it was found that compounds similar to this compound exhibited significant inhibition against L1210 mouse leukemia cells with IC50 values in the low nanomolar range . This suggests a potential for use in cancer therapy.
Case Studies and Research Findings
Additional Research Insights
Further investigation into the metabolic pathways involving this compound revealed that its structural similarity to fatty acids allows it to be incorporated into lipid metabolism pathways. This incorporation may lead to altered metabolic responses that could be exploited for therapeutic benefits .
Propriétés
Formule moléculaire |
C8H15FO2 |
|---|---|
Poids moléculaire |
162.20 g/mol |
Nom IUPAC |
2-fluoro-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H15FO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
WZERTGHBTLKIGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















